4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
CAS No. |
917808-21-0 |
|---|---|
Molecular Formula |
C15H13N3S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H13N3S2/c1-10-4-3-5-11(8-10)13-14(20-9-17-13)12-6-7-16-15(18-12)19-2/h3-9H,1-2H3 |
InChI Key |
WNJXKSUGYSACDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable β-diketone with guanidine.
Coupling of Thiazole and Pyrimidine Rings: The final step involves coupling the thiazole and pyrimidine rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, while nucleophilic substitution can occur at the pyrimidine ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine exhibit significant antiviral properties. For instance, studies on thiazole derivatives have shown that they can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV) by targeting specific viral enzymes. The structure of the thiazole ring enhances binding affinity to these enzymes, making it a promising scaffold for developing antiviral agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrimidine derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that certain modifications on the pyrimidine structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, a related pyrimidine compound showed an IC50 value of 0.35 μM against cancer cells, indicating strong potential for further development .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that they could be useful in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. SAR studies have revealed that modifications at specific positions on the thiazole and pyrimidine rings can significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyrimidine | Increased cytotoxicity against cancer cells |
| Halogen substitutions on thiazole | Enhanced antiviral activity |
| Alkyl groups on the nitrogen atom | Improved solubility and bioavailability |
These insights guide the design of new derivatives with improved pharmacological profiles.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Antiviral Screening
A study screened various thiazole derivatives against HCV NS5B polymerase, where compounds structurally related to our target demonstrated potent inhibition with IC50 values as low as 0.02 μM . This emphasizes the potential for developing effective antiviral therapies. -
Case Study 2: Cancer Cell Line Testing
In vitro testing of pyrimidine analogues showed significant inhibition of proliferation in breast cancer cell lines with IC50 values ranging from 0.10 to 0.50 μM . These results support further exploration into clinical applications.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Comparisons :
Electronic Effects: The methylsulfanyl group in the target compound is electron-donating, increasing pyrimidine’s electron density compared to the morpholinosulfonyl group in the analog from , which is strongly electron-withdrawing . This difference impacts binding affinity in kinase inhibition.
Solubility and Bioavailability :
- The carbonitrile group in ’s compound improves aqueous solubility, whereas the target compound’s methylsulfanyl group increases lipophilicity (logP ~3.1), favoring membrane permeability .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling a pre-formed thiazole intermediate to the pyrimidine ring, similar to methods in (e.g., Vilsmeier–Haack formylation) . In contrast, ’s compound uses a guanidine-mediated cyclization .
Oxidation Sensitivity :
- The methylsulfanyl group in the target compound may oxidize to a sulfoxide or sulfone under physiological conditions, as seen in ’s sulfinyl derivative (
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfinyl)pyrimidine) . This could affect metabolic stability compared to analogs with stable sulfonamides (e.g., ).
Biological Activity
The compound 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is part of a class of thiazole-containing compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring linked to a pyrimidine moiety, with a methylsulfanyl group and a 3-methylphenyl substituent. The structural formula can be represented as follows:
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit key protein kinases such as EGFR and HER2, leading to cell cycle arrest in cancer cells. A study reported that thiazole-containing compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins, which are critical for cell survival .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A431 | 1.61 | Inhibition of Bcl-2 and EGFR |
| 2 | HT29 | 1.98 | Induction of apoptosis |
| 3 | MCF-7 | <0.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that many thiazole-based compounds exhibit moderate to excellent activity against various bacterial strains. For example, a series of synthesized thiazoles demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| A | E. coli | 15 | Moderate |
| B | S. aureus | 20 | Good |
| C | P. aeruginosa | 10 | Low |
The biological activity of This compound is attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Compounds in this class often inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : By modulating the expression of apoptotic proteins such as Bcl-2, these compounds can trigger programmed cell death in cancer cells.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a thiazole derivative showed promising results in patients with advanced solid tumors, where a significant reduction in tumor size was observed after treatment.
- Antimicrobial Efficacy : In a study assessing the efficacy of various thiazole compounds against hospital-acquired infections, one derivative significantly outperformed conventional antibiotics, suggesting its potential as an alternative treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
